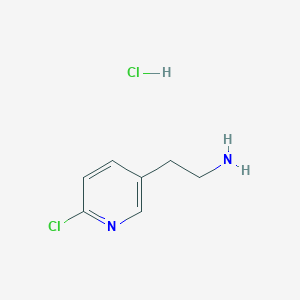

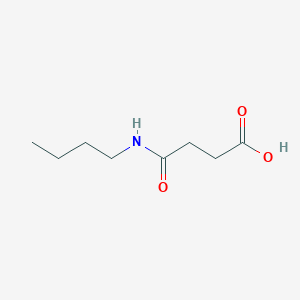

2-(6-Chloropyridin-3-yl)ethanamine HCl

Descripción general

Descripción

The compound "2-(6-Chloropyridin-3-yl)ethanamine HCl" is not directly described in the provided papers. However, related compounds with chloropyridinyl groups have been synthesized and studied, which can offer insights into the chemical behavior and properties that might be expected for "2-(6-Chloropyridin-3-yl)ethanamine HCl". For instance, a compound with a 6-chloropyridin-3-yl group has been synthesized and characterized, indicating the interest in chlorinated pyridine derivatives in the field of chemistry .

Synthesis Analysis

The synthesis of chlorinated pyridine derivatives can involve various methods, including refluxing with glacial acetic acid in the presence of fused ZnCl2, as demonstrated in the preparation of a chloronaphthalen compound . Although the exact synthesis method for "2-(6-Chloropyridin-3-yl)ethanamine HCl" is not provided, similar synthetic routes could potentially be applied, with modifications to introduce the ethanamine group and form the hydrochloride salt.

Molecular Structure Analysis

The molecular structure of chloropyridine derivatives can be complex, as evidenced by the crystal and molecular structure analysis of a related compound, which crystallizes in the monoclinic space group and exhibits intermolecular hydrogen bonding . This suggests that "2-(6-Chloropyridin-3-yl)ethanamine HCl" could also form specific intermolecular interactions, potentially influencing its crystalline form and stability.

Chemical Reactions Analysis

Chloropyridine compounds can participate in various chemical reactions, often facilitated by the presence of chlorine, which can act as a reactive substituent. The antimicrobial activities of some synthesized chlorinated compounds suggest that the chlorine substituent plays a significant role in their reactivity . "2-(6-Chloropyridin-3-yl)ethanamine HCl" may also exhibit similar reactivity patterns, making it a candidate for biological evaluations.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloropyridine derivatives can be influenced by their molecular structure and intermolecular interactions. For example, the presence of hydrogen bonding can affect the melting point, solubility, and other physical properties . While the exact properties of "2-(6-Chloropyridin-3-yl)ethanamine HCl" are not detailed in the provided papers, it can be inferred that its physical and chemical properties would be shaped by its molecular conformation and the presence of the hydrochloride salt form.

Aplicaciones Científicas De Investigación

Corrosion Inhibition Properties

Research on cadmium(II) Schiff base complexes, which includes compounds related to 2-(6-Chloropyridin-3-yl)ethanamine HCl, demonstrates their potential in corrosion inhibition. These complexes have shown notable properties in protecting mild steel surfaces from corrosion, especially in acidic environments. This application bridges the gap between coordination inorganic chemistry and materials/corrosion engineering (Das et al., 2017).

DNA Binding and Nuclease Activity

Cu(II) complexes of tridentate ligands, which include structures similar to 2-(6-Chloropyridin-3-yl)ethanamine HCl, have been explored for their DNA binding and nuclease activities. These complexes exhibit a strong propensity to bind with DNA and show significant DNA cleavage activities, which could be important in biochemical and medicinal research (Kumar et al., 2012).

Catalytic Activity in Polymerization

Zinc complexes with ligands related to 2-(6-Chloropyridin-3-yl)ethanamine HCl have been studied for their catalytic activity in the ring-opening polymerization of rac-lactide. These complexes demonstrate high catalytic efficiency and the ability to produce stereocontrolled polymers, which is valuable in the field of materials science and polymer chemistry (Nayab et al., 2012).

Ligand Exchange and Spin State Equilibria

Studies on Fe(II) complexes with pentadentate ligands, structurally related to 2-(6-Chloropyridin-3-yl)ethanamine HCl, have been conducted to understand their ligand exchange dynamics and spin state equilibria in solution. These insights are crucial in coordination chemistry and could impact the development of novel materials and catalysts (Draksharapu et al., 2012).

Photophysical Properties

Research involving the synthesis and characterization of organic-inorganic hybrid compounds using ligands akin to 2-(6-Chloropyridin-3-yl)ethanamine HCl has contributed to understanding their photophysical properties. Such studies are important in the development of materials with specific light absorption and emission characteristics, relevant in fields like optoelectronics and photovoltaics (Buvaylo et al., 2015).

Safety And Hazards

Propiedades

IUPAC Name |

2-(6-chloropyridin-3-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2.ClH/c8-7-2-1-6(3-4-9)5-10-7;/h1-2,5H,3-4,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXLHXWZOAWGGHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CCN)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-Chloropyridin-3-yl)ethanamine HCl | |

CAS RN |

2055839-94-4 | |

| Record name | 3-Pyridineethanamine, 6-chloro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2055839-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-5-(2-thienyl)-1,3,4-oxadiazole](/img/structure/B3032421.png)

![7-bromo-N-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carboximidamide](/img/structure/B3032425.png)

![Benzenamine, 4,4'-[1,4-phenylenebis(thio)]bis-](/img/structure/B3032430.png)

![6-(4-Chlorobenzyl)-5-methyl-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B3032433.png)

![1-[[3-Oxo-3-[2-(phenylcarbamothioyl)hydrazinyl]propanoyl]amino]-3-phenylthiourea](/img/structure/B3032435.png)